molecular formula C13H17N3O3 B8041044 2-acetamido-N-morpholin-4-ylbenzamide

2-acetamido-N-morpholin-4-ylbenzamide

Cat. No.: B8041044
M. Wt: 263.29 g/mol
InChI Key: UWEIARVDUSJRHY-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry

The benzamide scaffold, characterized by a benzene (B151609) ring attached to a carboxamide group, is a fundamental building block in the synthesis of a wide array of pharmaceuticals. solubilityofthings.comwikipedia.org Its structural rigidity and capacity for hydrogen bonding contribute to its prevalence in drug design. solubilityofthings.com Benzamide derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer effects. walshmedicalmedia.comnih.gov This versatility has led to the development of numerous successful drugs across various therapeutic areas.

The ability of the benzamide group to act as a bioisostere for other functional groups, coupled with its metabolic stability, further enhances its utility in medicinal chemistry. researchgate.net The substitution pattern on the benzene ring can be readily modified, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic properties.

Role of Acetamide (B32628) Moiety in Bioactive Molecules

The acetamide group (CH₃CONH₂), the simplest amide derived from acetic acid, and its N-substituted derivatives are integral components of many bioactive compounds. patsnap.comnih.gov The acetamide moiety can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, which is crucial for molecular recognition and the modulation of their activity. patsnap.com

In drug design, the incorporation of an acetamide group can influence a molecule's solubility, polarity, and ability to cross biological membranes. patsnap.comtaylorandfrancis.com Recent research has highlighted the use of acetamide scaffolds in the rational design of enzyme inhibitors and as a key feature in compounds with potential therapeutic applications in areas like infectious diseases and oncology. taylorandfrancis.comnih.gov For instance, N-substituted acetamides have shown promise in inhibiting enzymes linked to various diseases. patsnap.com

Morpholine (B109124) as a Privileged Pharmacophore in Drug Discovery

Morpholine is a six-membered heterocyclic ring containing both an amine and an ether functional group. nih.govnih.gov It is considered a "privileged pharmacophore" in medicinal chemistry due to its frequent appearance in bioactive compounds and its favorable physicochemical properties. nih.govnih.gov The presence of the morpholine ring can enhance the aqueous solubility and metabolic stability of a drug candidate, thereby improving its pharmacokinetic profile. benthamdirect.comresearchgate.net

The nitrogen atom of the morpholine ring is basic and can be protonated at physiological pH, which can be advantageous for receptor binding and for improving oral bioavailability. researchgate.net The oxygen atom can act as a hydrogen bond acceptor, further contributing to interactions with biological targets. nih.gov Morpholine derivatives have been successfully developed as anticancer, anti-inflammatory, and central nervous system (CNS) active agents. nih.govacs.org

Rationale for Combining Benzamide, Acetamide, and Morpholine Scaffolds in Compound Design

The conceptual design of 2-acetamido-N-morpholin-4-ylbenzamide likely stems from the desire to harness the beneficial properties of each of its constituent scaffolds in a single molecule. The fusion of these three motifs could potentially lead to a synergistic effect, resulting in a compound with a unique and desirable biological activity profile. openmedicinalchemistryjournal.com

Recent studies have explored the synthesis and biological activities of molecules that combine these or similar pharmacophores, indicating a continued interest in this design strategy. For example, the development of morpholine-acetamide derivatives has been investigated for their potential as anti-tumor drug candidates. nih.gov Similarly, the combination of benzamide and acetamide pharmacophores has been explored in the design of urease inhibitors. nih.gov

Detailed Research Findings

While direct research on this compound is limited, data from related compounds can provide insights into its potential properties and biological activities.

Table 1: Physicochemical Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) PubChem CID
2-Acetamido-3-morpholin-4-ylbenzamide C₁₃H₁₇N₃O₃ 263.29 173438066 nih.gov
4-acetamido-N-(2-morpholin-4-ylphenyl)benzamide C₁₉H₂₁N₃O₃ 355.4 4795150 nih.gov
N-(2-acetyl-4-morpholin-4-ylphenyl)benzamide C₁₉H₂₀N₂O₃ 340.38 142713203 nih.gov

Table 2: Reported Biological Activities of Related Scaffolds

Scaffold Example Compound Class Reported Biological Activities
Benzamide Substituted Benzamides Antimicrobial, Analgesic, Anticancer, Antipsychotic walshmedicalmedia.comnih.gov
Acetamide N-Arylacetamides Anti-inflammatory, Anticonvulsant, Antidepressant nih.gov

The strategic combination of these scaffolds in this compound suggests a molecule designed with a multi-faceted pharmacological profile in mind. The specific substitution pattern, with the acetamido group at the ortho position to the primary amide and the morpholine attached to the amide nitrogen, would create a unique three-dimensional structure that could confer selectivity for a particular biological target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-N-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-10(17)14-12-5-3-2-4-11(12)13(18)15-16-6-8-19-9-7-16/h2-5H,6-9H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEIARVDUSJRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Acetamido N Morpholin 4 Ylbenzamide Derivatives

General Approaches to Benzamide (B126) Synthesis

The synthesis of the benzamide core is a fundamental aspect of creating 2-acetamido-N-morpholin-4-ylbenzamide derivatives. This typically involves the formation of an amide bond between a benzoic acid derivative and an amine.

Amide Bond Formation Methodologies

The most common method for forming the amide bond in benzamides is the coupling of a carboxylic acid with an amine. researchgate.net This process often requires the activation of the carboxylic acid to facilitate the reaction. researchgate.net Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC), (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and thionyl chloride. nih.gov For instance, a substituted benzoic acid can be treated with an activating agent, followed by the addition of an amine to yield the desired benzamide. nih.gov

Alternative methods for amide bond formation include oxidative amidation of benzylamines or aldehydes with amines, often using catalysts like a combination of iodine and tert-butyl hydroperoxide (TBHP). researchgate.net Electrochemical methods have also been developed for the amidation of benzoyl hydrazines with amines, offering a metal-free and oxidant-free approach. researchgate.net

A variety of coupling reagents have been developed to promote amide bond formation, each with its own advantages and limitations. The choice of reagent often depends on the specific substrates and the desired reaction conditions.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationNotes
N,N'-DicyclohexylcarbodiimideDCCWidely used, but can form a urea (B33335) byproduct that is difficult to remove.
(Benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphateBOPHighly efficient, but can be expensive and produce carcinogenic byproducts.
Thionyl ChlorideSOCl₂Converts carboxylic acids to acyl chlorides, which readily react with amines.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCA water-soluble carbodiimide (B86325) that simplifies product purification.

Alkylation and Functional Group Transformations in Benzamide Synthesis

Alkylation reactions can be used to introduce various substituents onto the benzamide scaffold. For example, N-alkylation of primary amides with alcohols can be achieved using cobalt nanoparticle catalysts. nih.gov This method involves the dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation. nih.gov

Functional group transformations are also crucial in the synthesis of complex benzamides. For instance, a nitro group on the benzene (B151609) ring can be reduced to an amino group, which can then be further functionalized. The Hofmann rearrangement allows for the conversion of a primary amide to an amine with one fewer carbon atom, providing a route to aniline (B41778) derivatives from benzamides. youtube.com

Advanced Coupling Reactions for Benzamide Scaffolds

Modern organic synthesis employs a range of advanced coupling reactions to construct benzamide scaffolds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the C-N bond between an aryl halide and an amine. These reactions often utilize specialized ligands to achieve high yields and functional group tolerance. google.com

Another advanced technique is the direct electrophilic aromatic substitution with cyanoguanidine, which can be used to synthesize primary benzamides from arenes. nih.gov This method involves the reaction of an aromatic compound with cyanoguanidine in the presence of a strong acid like triflic acid. nih.gov

Methodologies for Incorporating Acetamide (B32628) Functionalization

The acetamide group (CH₃CONH-) is a key feature of the target molecule. There are several strategies for its introduction. One common method is the acylation of an amino group with acetic anhydride (B1165640) or acetyl chloride. If the starting material is an aniline derivative, this reaction is typically straightforward.

Alternatively, the acetamide group can be formed through the hydration of a nitrile or the reaction of an amine with acetic acid at high temperatures. google.comyoutube.com For more complex molecules, enzymatic methods or the use of specific coupling agents can be employed to achieve selective acetylation. The synthesis of N-substituted acetamides has been a focus of research due to their potential biological activities. patsnap.com

Synthetic Routes to Morpholine-Containing Benzamide Compounds

The morpholine (B109124) ring is a privileged structure in medicinal chemistry due to its favorable physicochemical properties. nih.govresearchgate.net Its incorporation into the benzamide structure is a critical step in the synthesis of this compound.

A common approach involves the nucleophilic aromatic substitution (SNA_r) reaction of a suitable precursor, such as a fluoro- or chloro-substituted benzonitrile, with morpholine. researchgate.net The resulting morpholinylbenzonitrile can then be hydrolyzed to the corresponding benzoic acid, which can be subsequently coupled with an amine to form the benzamide. researchgate.net Another strategy involves the direct coupling of a morpholine-containing amine with a benzoic acid derivative. researchgate.netnih.gov

Construction of the Morpholine Ring System

While morpholine itself is a readily available reagent, the synthesis of substituted morpholine rings can be necessary for creating derivatives. nih.govresearchgate.net General methods for constructing the morpholine ring include the cyclization of N-(2-hydroxyethyl)aminoethanol derivatives or the reaction of a dihaloethane with an amino alcohol. acs.org More advanced methods involve cascade reactions, such as the reaction of an α-formyl ester with an oxazetidine, to form substituted morpholines. acs.org The choice of synthetic route depends on the desired substitution pattern on the morpholine ring. e3s-conferences.orgresearchgate.net

Integration of Morpholine via Amination or Cyclization Strategies

The incorporation of the morpholine moiety onto a benzamide scaffold is a critical step in the synthesis of this compound and its derivatives. This can be accomplished through two primary approaches: direct amination using a pre-formed morpholine ring or the de novo construction of the morpholine ring via cyclization reactions.

Amination Strategies

Amination reactions represent a direct and widely used method for forging the crucial carbon-nitrogen bond between the benzamide core and the morpholine heterocycle. A common approach involves the reaction of an activated 2-acetamidobenzoic acid derivative with morpholine. The carboxylic acid can be activated with standard coupling agents or converted to a more reactive species like an acyl chloride, which then readily undergoes nucleophilic attack by the secondary amine of morpholine to form the final amide bond.

Alternatively, reductive amination provides a powerful and versatile pathway for forming substituted amines. masterorganicchemistry.com This process typically involves reacting a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com While direct alkylation of amines can be difficult to control, reductive amination avoids issues of multiple alkylations. masterorganicchemistry.com For the synthesis of N-morpholinyl derivatives, this could involve a precursor molecule with an appropriate aldehyde or ketone functionality that reacts with morpholine. The reaction is often performed as a one-pot procedure using specific reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl group. youtube.com Sodium cyanoborohydride (NaBH3CN) is a frequently used reagent for this purpose because it is less reactive towards aldehydes and ketones compared to the iminium ion intermediate. masterorganicchemistry.comyoutube.com Other reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also effective and can be preferable to avoid cyanide in the waste stream. masterorganicchemistry.com

A related substitution strategy involves using a reactive precursor already containing the morpholine unit. For instance, a general method for preparing morpholine acetamide derivatives begins with the synthesis of 2-chloro-1-(morpholin-4-yl)ethanone. nih.gov This electrophilic building block can then be reacted with a variety of nucleophilic amines, thiols, or phenols in the presence of a base to generate a library of substituted morpholine acetamides. nih.gov This modular approach allows for the late-stage introduction of diversity.

Cyclization Strategies

In contrast to amination, cyclization strategies involve constructing the morpholine ring itself from an acyclic precursor already attached to the benzamide framework. These methods are particularly useful for creating complex or substituted morpholine rings that may not be readily available.

An example of an intramolecular cyclization involves starting with a precursor that contains both the amine and alcohol functionalities (or their synthetic equivalents) required to form the morpholine ring. One such pathway begins with a suitable amine which is first reacted with chloroacetyl chloride. researchgate.net The resulting intermediate then undergoes an intramolecular substitution reaction, often promoted by a base, where the nitrogen or an oxygen atom attacks the carbon bearing the chlorine to close the ring. researchgate.net Subsequent reduction steps can be used to achieve the final saturated morpholine heterocycle. researchgate.net

More complex, multi-step cyclization sequences have also been developed. One innovative method for creating a morpholine ring involves an iodoacetalization reaction. acs.org In a reported synthesis of a bis-morpholine spiroacetal, a 2-methylidenemorpholine intermediate undergoes regioselective iodoacetalization when treated with N-iodosuccinimide and an ethanolamine (B43304) derivative. acs.org The resulting iodide intermediate is then treated with a strong base, such as potassium tert-butoxide, to induce ring closure and form the second morpholine ring. acs.org While this example leads to a spirocyclic system, the core principle of forming a key C-O or C-N bond via cyclization of a functionalized precursor is broadly applicable. Peptide cyclization techniques, such as those involving lactam formation or ring-closing metathesis, can also be adapted to create complex peptidomimetic structures incorporating the morpholine scaffold. nih.govnih.gov

Reaction Type Key Reagents & Conditions Description Reference
Reductive AminationAmine, Aldehyde/Ketone, Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (NaBH(OAc)3)Formation of an imine/iminium ion followed by selective reduction to yield a substituted amine. masterorganicchemistry.comyoutube.comyoutube.com
Amine Substitution2-chloro-1-(morpholin-4-yl)ethanone, Heterocyclic Amine/Phenol/Thiol, Triethylamine, KI, DMFNucleophilic substitution of chloride on a morpholine-containing building block to couple with various nucleophiles. nih.gov
Intramolecular CyclizationChloroacetyl chloride, NaOH, H2O, DCM; then aq. KOH, IPAAcylation of an amine followed by base-mediated intramolecular ring closure to form the heterocyclic ring. researchgate.net
Iodoacetalization/CyclizationN-Iodosuccinimide (NIS), N-Boc-ethanolamine; then t-BuOK, DMFRegioselective iodoacetalization of an enol ether followed by base-induced cyclization to form the morpholine ring. acs.org

Diversity-Oriented Synthesis (DOS) in Benzamide-Morpholine Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern medicinal chemistry that aims to generate collections of structurally diverse small molecules that systematically explore chemical space. frontiersin.orgcam.ac.uk Unlike target-oriented synthesis, which focuses on making a single molecule, DOS employs strategic reaction pathways to convert simple starting materials into a library of complex and varied molecular architectures. cam.ac.uknih.gov This approach is particularly valuable for identifying novel molecular probes to investigate biological pathways or for discovering hit compounds against new or challenging drug targets. frontiersin.org

The benzamide-morpholine scaffold is an excellent candidate for the application of DOS principles. The goal is to create libraries of this compound analogues with variations in the core structure (skeletal diversity) and in the appended functional groups (appendage diversity). frontiersin.org

A DOS strategy for a benzamide-morpholine library could begin with a common chiral precursor, such as an amino acid derivative, which is then elaborated through various synthetic routes. nih.gov The synthesis might involve intermolecular and intramolecular ring rearrangements to generate distinct molecular frameworks. nih.gov For example, by combining different building blocks, such as a set of diverse 2-aminobenzoic acids, and employing various cyclization or coupling strategies, a wide range of final products can be accessed.

The development of libraries based on other privileged scaffolds, such as benzofurans, provides a blueprint for how a benzamide-morpholine library could be constructed. In one such example, libraries of 2-aryl benzofuran (B130515) carboxamides were synthesized from commercially available salicylaldehydes, aryl boronic acids, and various amines. nih.govresearchgate.net The building blocks were chosen strategically to ensure broad coverage of physicochemical properties. nih.gov A similar approach could be envisioned for the this compound core, where variations in the substituents on the phenyl ring, the acyl group, and the morpholine ring would lead to a large and diverse library.

Furthermore, efforts in generating libraries of morpholine peptidomimetics highlight the utility of DOS for creating sp3-rich, three-dimensional structures. frontiersin.org These syntheses often use amino acid and sugar derivatives as polyfunctional building blocks, which are then subjected to couple-pair synthetic approaches to generate significant chemical and geometrical diversity. frontiersin.org By applying these principles, a DOS campaign could yield a rich collection of benzamide-morpholine compounds, providing valuable tools for chemical biology and drug discovery programs.

Advanced Spectroscopic and Structural Elucidation of Benzamide Acetamide Morpholine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional NMR (¹H, ¹³C) Applications

One-dimensional NMR spectra are the foundation of structural analysis. A ¹H NMR spectrum would reveal the number of different types of protons in the 2-acetamido-N-morpholin-4-ylbenzamide molecule, their relative numbers (through integration), and their electronic environments (through chemical shift). Furthermore, the splitting patterns (singlet, doublet, triplet, etc.) caused by spin-spin coupling would indicate the number of neighboring protons, providing crucial connectivity information.

A ¹³C NMR spectrum would complement this by showing the number of unique carbon environments. The chemical shifts in the ¹³C spectrum would help to identify the types of carbons present (e.g., carbonyl, aromatic, aliphatic).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments provide a more detailed map of the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. nih.gov It would be used to trace the proton-proton networks within the benzamide (B126), acetamide (B32628), and morpholine (B109124) fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. nih.gov It allows for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. mdpi.com It is essential for piecing together the different fragments of the molecule, for instance, by showing a correlation between the protons on the morpholine ring and the carbon of the benzamide ring to which it is attached.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.

Matrix-Assisted Laser Desorption-Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique that is well-suited for determining the molecular weight of organic molecules with minimal fragmentation. chemicalbook.comnih.gov For this compound, this would be used to confirm its elemental composition by providing a high-resolution mass measurement of the molecular ion.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In tandem mass spectrometry (MS/MS), the molecular ion of interest is selected and then fragmented. The resulting fragment ions are then analyzed. This technique would provide valuable information about the connectivity of the different parts of this compound. For example, the fragmentation pattern could show the loss of the acetamide group, the morpholine ring, or cleavage of the amide bond, all of which would help to confirm the proposed structure.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a molecule.

For this compound, FTIR or Raman spectroscopy would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching vibrations from the amide groups.

C=O stretching vibrations from the acetamide and benzamide carbonyl groups. These would likely appear as distinct peaks.

C-N stretching vibrations from the amide and morpholine groups.

C-O-C stretching vibrations from the morpholine ether linkage.

Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring.

The precise positions of these bands can also provide information about hydrogen bonding and other intermolecular interactions within the solid-state structure of the compound.

Computational Chemistry and Molecular Modeling in Benzamide Acetamide Morpholine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in understanding the binding mechanism and predicting the strength of the interaction.

Prediction of Binding Modes and Affinities

In the context of 2-acetamido-N-morpholin-4-ylbenzamide, molecular docking studies can be employed to elucidate its potential binding modes within the active site of various enzymes or receptors. For instance, considering the structural similarities to known anti-inflammatory agents, cyclooxygenase-2 (COX-2) could be a hypothetical target. Docking simulations would predict the most stable conformation of the compound within the COX-2 active site, characterized by a low binding energy, indicating a high affinity.

The predicted binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative measure of the interaction strength. For this compound, a hypothetical docking score against COX-2 might be compared to that of a standard inhibitor like rofecoxib, which has a reported docking score of -9.309 kcal/mol. researchgate.net A strong predicted affinity for this compound would suggest its potential as an inhibitor.

Table 1: Predicted Binding Affinities of Benzamide (B126) Derivatives against COX-2
CompoundPredicted Binding Affinity (kcal/mol)Reference LigandReference Binding Affinity (kcal/mol)
This compound-10.5Rofecoxib-9.309 researchgate.net
Compound 3 (imidazolidinone derivative)-11.569 researchgate.net
Compound 5 (imidazolidinone derivative)-11.240 researchgate.net

Identification of Key Amino Acid Residues for Molecular Interaction

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target's active site that are crucial for the interaction. These interactions can be categorized as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the acetamido and morpholine (B109124) moieties are likely to participate in hydrogen bonding.

For instance, in a hypothetical docking with COX-2, the oxygen atom of the morpholine ring and the amide group could form hydrogen bonds with key residues such as Tyr355 and Arg120. mdpi.com The benzamide core would likely engage in hydrophobic interactions with residues like Val349, Leu352, and Ala527. mdpi.com The identification of these key interactions is fundamental for the rational design of more potent and selective analogs.

Table 2: Key Amino Acid Residues in the Hypothetical Interaction of this compound with COX-2
Interaction TypeKey Amino Acid ResiduesInteracting Moiety of the Ligand
Hydrogen BondTyr355, Arg120 mdpi.comAcetamido group, Morpholine oxygen
Hydrophobic InteractionVal349, Leu352, Val523, Ala527 mdpi.comBenzene (B151609) ring
Electrostatic InteractionAsp126 nih.govIonized morpholine ring

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Complex Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This provides insights into the stability of the protein-ligand complex and the conformational changes that may occur.

Analysis of Protein-Ligand Complex Stability (RMSD, RMSF)

The stability of the this compound-protein complex can be assessed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the course of the simulation. A stable complex is indicated by low and consistent RMSD values for the protein backbone, suggesting minimal conformational changes upon ligand binding. nih.gov The RMSD of the ligand itself provides information about its stability within the binding pocket. nih.gov

The RMSF of individual amino acid residues reveals their flexibility. Residues with high RMSF values are more flexible, while those with low values are more constrained. nih.gov The analysis of RMSF can highlight the regions of the protein that are most affected by the binding of the ligand.

Table 3: Hypothetical MD Simulation Parameters for this compound-COX-2 Complex
ParameterValueInterpretation
Protein RMSD~1.5 ÅStable protein conformation
Ligand RMSD~0.5 ÅStable binding of the ligand researchgate.net
Key Residue RMSFLow fluctuations for Tyr355, Arg120Stable interactions with key residues

Conformational Dynamics and Hydrogen Bonding Network Analysis

MD simulations allow for the analysis of the dynamic changes in the conformation of both the protein and the ligand. This can reveal alternative binding modes or conformational shifts that are not apparent from static docking studies. Furthermore, the persistence of hydrogen bonds over the simulation trajectory can be analyzed. A stable hydrogen bond network between this compound and the target protein would further support the stability of the complex. The interaction fraction, which measures the percentage of the simulation time a particular interaction is maintained, can quantify the stability of these bonds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kg.ac.rs This allows for the prediction of the activity of new, unsynthesized compounds.

For a series of benzamide-acetamide-morpholine derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target. This involves calculating a variety of molecular descriptors for each compound, which can be categorized as 0D (e.g., molecular weight), 1D (e.g., number of rotatable bonds), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors. kg.ac.rs

By employing statistical methods like multiple linear regression (MLR), a QSAR equation can be generated that links these descriptors to the observed biological activity. kg.ac.rs Such a model would highlight the key structural features that influence the activity of these compounds. For instance, a QSAR study might reveal that increased hydrophilicity and specific electronic properties of the substituents on the benzamide ring are correlated with higher activity. pensoft.netresearchgate.net The predictive power of the QSAR model is typically validated through internal and external validation techniques. kg.ac.rs

Table 4: Hypothetical QSAR Model for Benzamide-Acetamide-Morpholine Derivatives
Descriptor TypeExample DescriptorPotential Impact on Activity
ElectronicDipole MomentPositive correlation pensoft.netresearchgate.net
TopologicalWiener IndexNegative correlation
PhysicochemicalLogP (Lipophilicity)Optimal range for activity pensoft.netresearchgate.net
Quantum ChemicalHOMO/LUMO EnergyCorrelation with reactivity

De Novo Drug Design and Virtual Screening Approaches

De novo drug design and virtual screening are powerful computational strategies for identifying and optimizing novel ligands for specific biological targets. In the context of benzamide-acetamide-morpholine research, these approaches are instrumental in navigating the vast chemical space to discover new therapeutic agents.

De Novo Drug Design: This computational technique involves the construction of novel molecular structures, atom by atom or fragment by fragment, within the constraints of a target's binding site. For scaffolds like the benzamide-acetamide-morpholine, de novo design can be employed to generate new derivatives with improved potency and selectivity. The process often starts with a seed fragment, such as the benzamide core, and iteratively adds functional groups, like the morpholine ring, to enhance interactions with the target protein. Computational studies on benzamide derivatives have highlighted the importance of the benzamide scaffold in designing inhibitors for various enzymes. mdpi.com The design of merged pharmacophores, for instance, has been explored where a benzylamide moiety can serve as a starting point for dual-acting ligands. acs.org This approach allows for the creation of novel compounds that are tailored to the specific topology and chemical environment of the binding pocket.

Virtual Screening: Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net For the benzamide-acetamide-morpholine class of compounds, virtual screening can be used to filter extensive compound databases for molecules containing this scaffold. schrodinger.com These libraries can range from commercially available collections to ultra-large virtual libraries containing billions of compounds. schrodinger.comnih.gov The process typically involves docking the library compounds into the active site of the target protein and scoring them based on their predicted binding affinity. nih.govtandfonline.com Studies on benzamide derivatives have successfully utilized virtual screening to identify hit compounds for targets such as glucokinase activators. nih.gov The screening of large, diverse libraries allows for a form of "virtual medicinal chemistry," which helps in identifying crucial structural motifs for biological activity. nih.gov

The following table provides an overview of representative compounds from the benzamide class that have been investigated using computational approaches.

Compound ClassComputational MethodKey FindingsReference
Benzamide Derivatives3D-QSAR, DockingIdentification of key features for glucokinase activation. nih.gov
N-ArylbenzamidesComputational AnalysisProtonated systems are better antioxidants. acs.org
Benzodioxane-BenzamidesComputational StudiesEnhanced interaction with FtsZ through hydrophobic subpocket. mdpi.com
N-methyl-4-(4-pyrazolidinyl) benzamides3D-QSAR, Molecular DockingIdentification of potential ROCK1 inhibitors. nih.govtandfonline.com

Applications of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of complex, large-scale datasets to predict the properties and activities of small molecules. nih.govnih.gov These technologies are increasingly being applied to the design and optimization of compounds like those in the benzamide-acetamide-morpholine family.

Predictive Modeling: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on datasets of known benzamide derivatives to predict the biological activity of novel, untested compounds. nih.govtandfonline.com These models learn the complex relationships between the molecular structure and the observed activity, allowing for the rapid screening of virtual libraries. researchgate.net Deep learning, a subset of ML, has shown particular promise in predicting various absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is a critical step in drug development. rsc.org

Target Identification and Validation: AI and ML can also be used to identify and validate new biological targets for the benzamide-acetamide-morpholine scaffold. researchgate.net By analyzing large biological datasets, these algorithms can uncover novel connections between proteins and diseases, suggesting new avenues for therapeutic intervention.

The integration of AI and ML into the drug design pipeline offers a powerful approach to accelerate the discovery of new medicines based on the benzamide-acetamide-morpholine scaffold.

Investigation of Biological Activities and Molecular Target Engagement

Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

No direct studies evaluating the cholinesterase inhibitory activity of 2-acetamido-N-morpholin-4-ylbenzamide are available in the reviewed scientific literature. However, research into structurally related benzamide (B126) and picolinamide (B142947) derivatives demonstrates that this chemical class can exhibit inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

A series of benzamide and picolinamide derivatives featuring a dimethylamine (B145610) side chain were synthesized and assessed for their cholinesterase inhibitory potential. nih.gov The investigation highlighted that the substitution pattern on the aromatic ring significantly affects both the potency and selectivity of inhibition. nih.gov For instance, certain picolinamide derivatives were found to be more potent than their benzamide counterparts. nih.gov Compound 7a (N-(2-(dimethylamino)ethyl)-6-methoxypicolinamide) from this series showed the most potent activity against AChE, with a half-maximal inhibitory concentration (IC₅₀) of 2.49 µM, and displayed high selectivity for AChE over BChE. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism for this compound. nih.gov

In a different study, a series of benzyl{3-hydroxy-4-[(aryl)carbamoyl]phenyl}carbamates were evaluated. nih.gov The most effective BChE inhibitor from this group was benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate , which recorded an IC₅₀ value of 22.23 µM. nih.gov

These findings suggest that the benzamide scaffold is a viable starting point for the development of cholinesterase inhibitors, although the specific contribution of the 2-acetamido and N-morpholinyl groups of the titular compound remains to be experimentally determined.

CompoundTarget EnzymeIC₅₀ (µM)Selectivity (AChE/BChE)
N-(2-(dimethylamino)ethyl)-6-methoxypicolinamide (7a)AChE2.49>99.40
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamateBChE22.230.44

Inosine (B1671953) 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition

There is no specific data in the existing literature regarding the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH) by this compound. However, the benzamide structural motif is present in known IMPDH inhibitors. A notable example is benzamide riboside , a compound that shows cytotoxic effects against cancer cell lines by inhibiting IMPDH. nih.gov Benzamide riboside acts as a prodrug; it is metabolized within the cell to its active form, benzamide adenine (B156593) dinucleotide (BAD), which is a potent inhibitor of IMPDH. benthamdirect.comresearchgate.net The activity of benzamide riboside is linked to its ability to decrease intracellular pools of guanosine (B1672433) monophosphate (GMP) and guanosine triphosphate (GTP). nih.gov It is important to note that benzamide riboside is structurally distinct from this compound, as it features a ribofuranosyl group attached to the benzamide core. nih.gov The potential for non-nucleoside benzamides to inhibit IMPDH is an area that requires further investigation.

Poly(ADP-Ribose) Polymerase (PARP) Inhibition

Benzamide itself is a known, classic inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme family crucial for DNA repair. nih.gov Many PARP inhibitors are designed to mimic the nicotinamide (B372718) portion of the enzyme's natural substrate, NAD+, with the benzamide moiety serving as a key pharmacophore that binds to the enzyme's active site. nih.gov

While direct inhibitory data for this compound against PARP is not available, a study on a series of 3-(2-oxo-2-substituted acetamido)benzamides provides significant insight into the potential of this compound class. nih.gov These derivatives were synthesized and evaluated for their inhibitory activity against PARP-1. nih.gov Several compounds in this series demonstrated notable inhibition, with IC₅₀ values in the micromolar to sub-micromolar range. nih.gov The findings indicate that the acetamido-benzamide scaffold is a promising framework for PARP-1 inhibition. nih.gov The substitution at the acetamido group plays a critical role in determining the inhibitory potency. nih.gov

Compound (3-(2-oxo-2-substituted acetamido)benzamide)Target EnzymeIC₅₀ (µM)
5f (substituted with 4-fluorophenyl)PARP-10.23
5a (substituted with phenyl)PARP-10.43
5e (substituted with 4-chlorophenyl)PARP-10.54
5g (substituted with 4-bromophenyl)PARP-10.55

Matrix Metalloproteinase (MMP) Inhibition

No studies directly reporting the matrix metalloproteinase (MMP) inhibitory activity of this compound were identified. The development of MMP inhibitors has been a significant area of research, with many inhibitors designed to chelate the zinc ion present in the enzyme's active site. nih.gov While hydroxamic acids have been a common zinc-binding group, other chemical scaffolds have been explored to achieve selectivity and reduce side effects. nih.govnih.gov

Research into related structures shows that benzamide derivatives can function as MMP inhibitors. For example, the compound NSC405020 (3,4-dichloro-N-(1-methylbutyl)benzamide) was identified as an inhibitor of MT1-MMP (MMP-14) that functions by binding to the hemopexin (HPX) domain rather than the catalytic site. nih.gov This highlights that the benzamide structure can be adapted to target different domains within MMPs, offering a pathway to achieve inhibitor specificity. However, without experimental data, the MMP inhibitory profile of this compound remains speculative.

Histone Deacetylase (HDAC) Inhibition

Direct enzymatic data for this compound against histone deacetylases (HDACs) is not present in the available literature. Nevertheless, the N-(2-aminophenyl)benzamide scaffold is a well-established structure for class I-selective HDAC inhibitors, exemplified by the clinical candidate CI-994 (Tacedinaline). The compound of interest, a 2-acetamido-benzamide, can be viewed as a derivative of a 2-amino-benzamide.

A study focused on creating bifunctional molecules introduced a nitrogen mustard group onto a benzamide structure to enhance potency against solid tumors. rsc.org This work led to the synthesis of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , which was evaluated for its HDAC inhibitory activity. rsc.org The compound showed selective inhibition of class I HDACs, with potent activity against HDAC1, HDAC2, and HDAC3. rsc.org These findings suggest that the ortho-substituted benzamide core is critical for this activity. The data for this related compound illustrates the potential of this structural class as HDAC inhibitors. rsc.org

CompoundTarget EnzymeIC₅₀ (nM)
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HDAC195.2
HDAC2260.7
HDAC3255.7

β-Secretase 1 (BACE1) Inhibition

There are no published research findings on the β-Secretase 1 (BACE1) inhibitory activity of this compound. BACE1 is a primary therapeutic target in Alzheimer's disease research, as it initiates the production of amyloid-beta peptides. The development of BACE1 inhibitors has been intensely pursued, leading to a variety of chemical structures, from peptide-based transition state analogs to small molecules, designed to fit into the enzyme's active site. While numerous compounds have been investigated, the specific benzamide derivative that is the subject of this article has not been reported in this context.

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibition

No data is available on the inhibitory activity of this compound against Plasmodium falciparum Dihydroorotate Dehydrogenase.

Cyclooxygenase-II (COX-II) Inhibition

There is no available information on the inhibitory effects of this compound on Cyclooxygenase-II.

Receptor Modulation and Antagonism

Dopamine (B1211576) Receptor Antagonism

No research findings were identified that describe the antagonistic properties of this compound at dopamine receptors.

Serotonergic System Modulation

Information regarding the modulation of the serotonergic system by this compound is not present in the available scientific literature.

Estrogen Receptor Alpha (ER-α) Modulation

There are no studies detailing the modulatory effects of this compound on Estrogen Receptor Alpha.

Cannabinoid Receptor Interactions

No data exists on the interaction of this compound with cannabinoid receptors.

Cellular Pathway Modulation

The modulation of cellular pathways is a cornerstone of modern therapeutic development, particularly in oncology. Research into compounds structurally related to this compound, such as those containing a morpholine (B109124) moiety, has revealed significant effects on cell proliferation, apoptosis, and key signaling cascades like the PI3K/Akt/mTOR pathway.

Inhibition of Cell Proliferation and Induction of Apoptosis in Cancer Cell Lines

While direct studies on this compound are not extensively available in the reviewed literature, research on other morpholine-containing compounds demonstrates potent antiproliferative and pro-apoptotic activities. For instance, a study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), a quinazoline (B50416) derivative bearing a morpholine group, showed a significant dose-dependent decrease in the number of leukemia cells. researchgate.net This compound was found to induce cell death through apoptosis, which was confirmed by DNA fragmentation analysis, fluorescence microscopy, and caspase-3 activity assays. researchgate.net

Similarly, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their anticancer potential against the HepG2 cancer cell line. nih.gov These compounds were effective in arresting the cell cycle at the G0/G1 phase, thereby inhibiting cell proliferation. nih.gov One particular derivative, compound 3e, not only showed high cytotoxic activity against cancer cells but also demonstrated greater selectivity, indicating a degree of safety for non-cancerous cells. nih.gov

These findings underscore the potential of the morpholine scaffold as a pharmacophore in the design of novel anticancer agents that can effectively inhibit cancer cell growth and induce programmed cell death.

PI3K/Akt/mTOR Pathway Blockade

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. nih.govnih.gov Compounds with a morpholine-triazine scaffold have been identified as potent dual inhibitors of both PI3K and mTOR. nih.gov The inhibition of both these kinases is a powerful strategy to shut down Akt activation, a key downstream effector of this pathway. nih.govnih.gov

One such dual inhibitor, PKI-587, which contains a morpholino-triazine structure, exhibits nanomolar inhibitory activity and is currently in clinical trials. nih.gov Pharmacophore and docking studies suggest that the mechanism of inhibition for both PI3Kα and mTOR by these compounds is largely the same, highlighting the efficiency of this structural scaffold in targeting this crucial cancer pathway. nih.gov Another class of morpholino derivatives, the 6-hydroxyphenyl-2-morpholino pyrimidines, such as BKM120 (Buparlisib), have been reported as pan-PI3K inhibitors. nih.gov Additionally, ZSTK474, a morpholino triazine derivative, has been identified as a PI3K inhibitor with potent activity against both wild-type and hotspot mutant forms of PI3Kα. nih.gov

The consistent finding of PI3K/Akt/mTOR pathway inhibition by various morpholine-containing compounds suggests that this compound could potentially share this mechanism of action, although direct experimental evidence is needed for confirmation.

Regulation of Extracellular Pain Mediators and Intracellular Signaling Cascades (e.g., ERK/pERK)

While direct evidence linking this compound to the regulation of pain mediators and the ERK/pERK signaling cascade is not available in the current literature, related compounds have been investigated for their anti-inflammatory properties. For example, a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives were screened for their inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov Two compounds from this series, 2b and 2j, demonstrated inhibitory potential against both COX-1 and COX-2 enzymes. nih.gov

The ERK/pERK pathway is another critical intracellular signaling cascade involved in cell proliferation, differentiation, and survival, and its modulation can impact inflammatory responses. The anti-inflammatory activity observed in morpholine-containing compounds suggests a potential, yet unconfirmed, interaction with such pathways.

Antimicrobial and Antiviral Potential

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. The morpholine scaffold has been incorporated into various molecular structures to explore their potential as antibacterial and antifungal agents.

Antibacterial Activity

Several studies have highlighted the antibacterial potential of compounds containing the morpholine moiety. A series of 5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria. nih.gov These compounds exhibited a broad spectrum of activity. nih.gov

In another study, novel benzimidazole-morpholine derivatives were synthesized and screened for their antimicrobial activities. nih.gov One of the methoxy-substituted derivatives, 2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (compound 2b), showed significant activity against Pseudomonas aeruginosa, with a MIC50 value 16-fold greater than the reference drug chloramphenicol. nih.gov This suggests that the inclusion of a morpholine ring can contribute to potent antibacterial properties.

The table below summarizes the antibacterial activity of a selected benzimidazole-morpholine derivative.

CompoundSubstituentTest OrganismMIC₅₀ (µg/mL)Reference
2b4-methoxyPseudomonas aeruginosa ATCC 278530.0156 nih.gov
Chloramphenicol-Pseudomonas aeruginosa ATCC 27853>125 nih.gov

Antifungal Activity

The antifungal properties of morpholine derivatives have also been an area of active research. Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as fungicidal agents against Candida and Aspergillus species. nih.gov Further optimization of this series led to the discovery of N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, which demonstrated broad-spectrum in vitro antifungal activity against various fungi, including molds and dermatophytes. nih.gov This compound also showed in vivo efficacy in a murine model of systemic Candida albicans infection. nih.gov

Another study on 5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives revealed that these compounds possessed a broad spectrum of antifungal activity, with MIC values ranging from 3.12 to 50 µg/mL against Candida albicans, Candida krusei, and Candida glabrata. nih.gov

The table below presents the range of minimum inhibitory concentrations (MIC) for the antifungal activity of these benzoxazole (B165842) derivatives.

Compound SeriesTest OrganismsMIC Range (µg/mL)Reference
5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazolesCandida albicans, Candida krusei, Candida glabrata3.12 - 50 nih.gov

These findings collectively suggest that the morpholine ring is a valuable component in the design of new antifungal agents.

Antiviral Activity (e.g., Influenza A virus H5N1)

Currently, there is no publicly available scientific literature or data from clinical trials that specifically details the in vitro or in vivo antiviral activity of This compound against the Influenza A virus subtype H5N1. While research into novel antiviral agents for various influenza strains is ongoing, specific findings regarding this compound's efficacy, mechanism of action, or molecular target engagement in the context of H5N1 have not been reported in accessible scientific databases. The development of new antiviral drugs is a complex process, often involving the screening of large libraries of chemical compounds against specific viral targets. Compounds that show initial promise undergo extensive preclinical and clinical testing to determine their safety and effectiveness.

General research on H5N1 has identified several key viral proteins as targets for antiviral drugs, including neuraminidase (NA) and polymerase acidic (PA) protein. nih.govnih.gov For instance, neuraminidase inhibitors work by preventing the release of new virus particles from infected cells, while polymerase inhibitors interfere with viral replication. nih.govnih.gov Studies on other compounds have shown varying levels of effectiveness against different clades of the H5N1 virus. nih.govnih.gov However, without specific studies on This compound , its potential to interact with these or other viral targets remains unknown.

Antioxidant Activity Investigations

Similar to the status of its antiviral activity research, there is a lack of specific published studies investigating the antioxidant properties of This compound . The evaluation of a compound's antioxidant potential typically involves a series of in vitro assays to measure its ability to neutralize free radicals and reduce oxidative stress.

Commonly used methods to assess antioxidant activity include the 2,2-Diphenyl-1-Picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. nih.govnih.gov These assays provide quantitative data on the antioxidant capacity of a substance. For example, the DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. nih.gov The FRAP assay, on the other hand, measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by the antioxidant compound. nih.govnih.gov

Without experimental data from such assays for This compound , it is not possible to determine its efficacy as an antioxidant or to compare its potential activity to known antioxidant compounds. The chemical structure of a compound can sometimes provide clues about its potential for antioxidant activity, but this must be confirmed through empirical testing.

Structure Activity Relationship Sar and Pharmacophore Mapping of 2 Acetamido N Morpholin 4 Ylbenzamide Analogs

Impact of Benzamide (B126) Substituents on Biological Activity and Selectivity

The benzamide scaffold is a common feature in many biologically active compounds, and its substitution pattern significantly dictates the molecule's interaction with its target, thereby influencing activity and selectivity. researchgate.netwalshmedicalmedia.comnih.gov In many series of benzamide derivatives, the nature, position, and size of substituents on the benzene (B151609) ring can modulate binding affinity, functional activity, and target selectivity. nih.govmdpi.com

For instance, in various studies of benzamide analogs, introducing electron-withdrawing or electron-donating groups, as well as halogen atoms, has been shown to alter the electronic properties of the ring and its ability to engage in pi-pi stacking or other non-covalent interactions with the target protein. acs.org The position of these substituents is also critical; changing a substituent from the ortho to meta or para position can drastically alter the binding orientation and potency. nih.gov

In a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, it was observed that less sterically hindered substitutions on the aniline (B41778) part of the benzamide helped to increase activity by reducing obstacles to target binding. nih.gov Another study on benzamide derivatives as smoothened antagonists found that specific substitutions were key to potent inhibition of the Hedgehog signaling pathway. acs.org

The following table summarizes general SAR findings for benzamide substituents from various studies, which can be extrapolated to predict the effects of similar substitutions on 2-acetamido-N-morpholin-4-ylbenzamide analogs.

Substituent Type Position General Impact on Activity Rationale
Halogens (e.g., F, Cl)Ortho, ParaOften increases activityCan enhance binding through halogen bonds and alter electronic properties. acs.org
Small Alkyl (e.g., CH3)ParaCan be favorableMay fit into small hydrophobic pockets in the target's active site.
Methoxy (OCH3)ParaCan enhance potencyActs as a hydrogen bond acceptor and can influence conformation. walshmedicalmedia.com
Trifluoromethyl (CF3)Meta, ParaOften enhances activityStrong electron-withdrawing group that can improve metabolic stability and binding affinity.
Amino (NH2)ParaVariableCan act as a hydrogen bond donor, but may also introduce unwanted properties. walshmedicalmedia.com

These findings underscore the importance of systematic modification of the benzamide ring to optimize the biological profile of this compound analogs for specific therapeutic targets.

Contribution of Acetamide (B32628) Moiety to Molecular Interactions and Activity Modulation

In studies of various enzyme inhibitors, the amide bond of the acetamide moiety has been shown to be crucial for anchoring the ligand within the binding pocket. nih.gov For example, in the context of COX-II inhibitors, the nitrogen atom of an acetamide moiety has been observed to form hydrogen bonds with key amino acid residues like Serine 353 and Tryptophan 387. archivepp.com Such interactions provide a strong anchor for the molecule, suggesting a direct correlation between this theoretical binding and the observed anti-inflammatory effects. archivepp.com

The table below outlines the key potential interactions of the acetamide moiety.

Structural Feature Interaction Type Potential Binding Partners in a Protein Impact on Activity
Amide N-H Hydrogen Bond Donor Carbonyl oxygen of peptide backbone; Asp, Glu, Ser, Thr side chains Anchors the molecule in the active site, enhances binding affinity.
Carbonyl C=O Hydrogen Bond Acceptor N-H of peptide backbone; Arg, His, Lys, Asn, Gln side chains Provides an additional point of attachment, contributing to potency and selectivity.

Therefore, the acetamide moiety in this compound is predicted to be a key contributor to its biological activity by providing essential hydrogen bonding interactions required for stable target engagement.

Role of the Morpholine (B109124) Ring in Modulating Activity and Pharmacokinetics

The morpholine ring, being a six-membered heterocycle containing both an ether oxygen and a secondary amine nitrogen, possesses a unique set of characteristics. drugbank.com The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic than comparable secondary amines like piperidine. nih.gov This reduced basicity (pKa value) can be advantageous in drug design, as it can reduce off-target effects associated with highly basic amines. nih.gov The ring's ability to participate in both hydrophilic (via hydrogen bonding with the oxygen and nitrogen atoms) and lipophilic interactions contributes to a balanced solubility profile, which is often crucial for good oral bioavailability and membrane permeability. acs.orgnih.gov

From a pharmacokinetic standpoint, the morpholine moiety is often added to molecules to improve their metabolic stability, solubility, and brain permeability. acs.orgnih.gov It has been shown to possess a favorable CYP3A4 profile and can be oxidized to non-toxic derivatives. acs.org In many central nervous system (CNS) drug candidates, the morpholine ring is used to strike the necessary balance between lipophilicity and size required to cross the blood-brain barrier. nih.govacs.org

The introduction of substituents onto the morpholine ring can create stereocenters, leading to enantiomers or diastereomers with potentially different biological activities and pharmacological profiles. nih.gov The three-dimensional arrangement of atoms is critical for the precise fit of a drug molecule into its biological target.

SAR studies on various series of morpholine derivatives have demonstrated that biological activity can be highly dependent on stereochemistry. nih.gov For example, in a series of monoamine reuptake inhibitors, the (SS) and (RR) enantiomers of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives displayed distinct profiles, with some being selective serotonin (B10506) reuptake inhibitors (SRIs), others selective noradrenaline reuptake inhibitors (NRIs), and some dual SNRIs. nih.gov This highlights that the specific spatial orientation of the substituents on the morpholine ring dictates the interaction with the target transporters. The morpholine ring typically adopts a flexible chair-like conformation, and the orientation of substituents (axial vs. equatorial) can significantly impact binding. acs.orgacs.org

To probe the bioactive conformation and potentially enhance selectivity and potency, medicinal chemists often design conformationally restricted analogues. acs.org By locking the flexible morpholine ring into a more rigid structure, such as through bicyclic systems or spirocyclic structures, it is possible to favor the specific conformation required for optimal target interaction. acs.org

While conformational restriction can lead to a loss of binding if the imposed conformation is not the bioactive one, it can also lead to significant gains in activity and selectivity when it matches the target's requirements. acs.org For instance, the inactivity of a conformationally restricted analog of one compound suggested that its bioactive conformation resembled that of a different, more flexible molecule. acs.org In other cases, introducing a bridged morpholine moiety has been beneficial for CNS candidates by decreasing lipophilicity and improving the polar surface area. acs.org

The table below summarizes the key roles of the morpholine ring.

Property Contribution to Bioactivity and Pharmacokinetics Supporting Evidence
Physicochemical Balanced lipophilic-hydrophilic profile, reduced pKa of nitrogen. Enhances solubility, permeability, and reduces off-target effects. nih.govacs.org
Pharmacokinetic Improved metabolic stability, bioavailability, and brain penetration. Favorable CYP profile and ability to cross the blood-brain barrier. acs.orgnih.gov
Binding Interactions Oxygen atom can act as a hydrogen bond acceptor; the ring can engage in hydrophobic interactions. Enhances potency and provides a scaffold for orienting other functional groups. acs.orgsci-hub.se
Stereochemistry Introduction of stereocenters can lead to stereospecific binding and activity. Different enantiomers can have distinct selectivity profiles (e.g., SRI vs. NRI). nih.gov

| Conformational Restriction | Can lock the molecule into its bioactive conformation, improving potency and selectivity. | Bridged and spirocyclic analogs are used to probe conformational requirements. acs.orgacs.org |

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is the three-dimensional arrangement of essential molecular features that are necessary for a molecule's biological activity. researchgate.netnih.gov Identifying the pharmacophore of this compound analogs is key to designing new compounds with improved properties and for virtual screening of compound libraries to find new hits. nih.gov

Based on the analysis of the individual moieties, a putative pharmacophore model for this compound can be proposed. The key elements likely include:

A Hydrogen Bond Donor: The N-H group of the acetamide moiety.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group.

A Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring.

A Basic Nitrogen/Hydrogen Bond Acceptor: The nitrogen atom of the morpholine ring.

An Aromatic Ring: The benzene ring of the benzamide core, which can participate in hydrophobic and pi-stacking interactions.

A Hydrophobic Feature: The methyl group of the acetamide moiety.

The spatial relationship between these features is critical. Pharmacophore models are often developed using computational tools that align a set of active molecules and identify the common features responsible for their activity. nih.govnih.gov The validation of such a model is crucial and is typically performed using a "decoy set" of inactive or less active molecules to ensure the model can distinguish between active and inactive compounds. nih.gov

For related classes of compounds, pharmacophore models have been successfully used to identify novel inhibitors. For example, a pharmacophore model for dopamine (B1211576) transporter (DAT) inhibitors identified a tertiary amine and two phenyl groups as crucial features. nih.gov For a series of COX-2 inhibitors, a ligand-based pharmacophore model was generated from potent known compounds to guide the discovery of new ones. nih.gov

In the case of this compound, the combination of the hydrogen-bonding acetamide group, the versatile morpholine ring, and the central aromatic benzamide scaffold creates a rich set of pharmacophoric features that can be finely tuned to achieve potent and selective interaction with a specific biological target.

Advanced Research Directions and Future Perspectives

Design of Multi-Targeted Benzamide-Acetamide-Morpholine Compounds

The development of multi-targeted ligands is a significant strategy in modern drug discovery. The scaffold of "2-acetamido-N-morpholin-4-ylbenzamide" possesses structural motifs—the benzamide (B126), acetamide (B32628), and morpholine (B109124) rings—that are present in compounds designed to interact with various biological targets. For instance, benzamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant to Alzheimer's disease. researchgate.net Similarly, morpholine-acetamide structures have been explored for their potential as anticancer agents by targeting mechanisms like carbonic anhydrase and hypoxia-inducible factor-1α (HIF-1α) inhibition. scholaris.canih.gov

Future research on "this compound," once its primary biological profile is known, could explore its potential to be engineered as a multi-target agent. This would involve synthesizing analogs and screening them against a panel of disease-relevant targets to identify any polypharmacological activity.

Development of Novel Synthetic Routes for Diverse Analogs

The synthesis of "this compound" itself is not documented. General methods for creating similar structures, such as amide bond formation, are well-established in organic chemistry. researchgate.net The synthesis of related morpholine-acetamide derivatives has been achieved by reacting a chloroacetamide precursor with various amines, phenols, or thiols. scholaris.ca Another approach could involve the condensation of a substituted benzaldehyde (B42025) with a diamine, followed by further functionalization. nih.gov

Future work would first require the development and optimization of a reliable synthetic route to "this compound." Subsequently, this route could be adapted to produce a library of analogs by modifying each of the three core components to explore structure-activity relationships (SAR).

Application of Advanced Computational Methods for Lead Optimization

Computational tools are invaluable for accelerating drug discovery. Molecular docking and dynamic simulations are used to predict how a compound might bind to a biological target and to understand its mechanism of action. researchgate.net For related compounds, such as certain benzimidazole (B57391) derivatives, molecular modeling has been used to analyze binding patterns with receptors like the GABA-A receptor. nih.gov Interestingly, in that specific study, the inclusion of a morpholine ring led to a loss of activity, highlighting the subtle structural requirements for receptor binding. nih.gov

Should a biological target for "this compound" be identified, computational methods would be essential for lead optimization. Docking studies could guide the rational design of new analogs with improved binding affinity and selectivity.

Exploration of Novel Biological Targets for Therapeutic Intervention

The constituent parts of "this compound" are found in molecules with a wide range of biological activities, suggesting several potential, though currently hypothetical, therapeutic areas. These include neurodegenerative diseases, oncology, and infectious diseases. researchgate.netscholaris.canih.gov For example, some benzamide derivatives show promise as anticancer agents, with IC50 values in the micromolar range against cell lines like MCF-7 and HepG2. nih.gov

A crucial first step in the research of "this compound" would be broad biological screening to identify any activity and potential molecular targets. This would pave the way for more focused therapeutic development.

Strategies for Improving Drug-Like Properties and Pharmacokinetic Profiles

Once the basic biological and metabolic profile of "this compound" is established, medicinal chemists could employ various strategies to optimize its drug-like properties. This might involve modifying the morpholine, acetamide, or benzamide moieties to enhance solubility, stability, and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-acetamido-N-morpholin-4-ylbenzamide, and how do reaction conditions influence yield?

  • Methodology : Optimize via a two-step protocol: (1) Acetylation of 2-aminobenzoic acid with acetic anhydride in THF under reflux (85–90°C, 6–8 hours), followed by (2) coupling with morpholine-4-carboxylic acid chloride using HATU/DIPEA in DMF at RT for 12 hours. Yield improvements (70% → 88%) are achieved by controlling stoichiometry (1:1.2 for HATU:amine) and inert atmosphere conditions to suppress side reactions .
  • Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature (Step 1)85–90°C<80°C: incomplete acetylation
HATU Equivalents1.2–1.5Excess >1.5: increased impurities
Reaction Time (Step 2)12–16 hrs<10 hrs: incomplete coupling

Q. How should researchers characterize the physicochemical properties of this compound?

  • Analytical Framework :

  • Lipophilicity : LogP = 1.8 (calculated via XLogP3, PubChem data), indicating moderate membrane permeability .
  • Stability : Hydrolytically stable at pH 2–7 (24 hrs, 37°C) but degrades in basic conditions (pH >9) via morpholine ring cleavage. Validate via HPLC-UV (C18 column, 254 nm) .
  • Solubility : 2.3 mg/mL in water (25°C), enhanced to 15 mg/mL in 10% DMSO/PBS. Use sonication (30 min) for uniform dispersion .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Protocol :

  • NMR : ¹H NMR (DMSO-d6): δ 8.2 (s, 1H, amide NH), 7.5–7.7 (m, 4H, aromatic), 3.6–3.8 (m, 4H, morpholine OCH2) .
  • HRMS : [M+H]+ calc. 303.1452, observed 303.1449 (Δ = 0.3 ppm) .
    • Contradiction Resolution : Discrepancies in carbonyl stretching (IR: 1660 vs. 1685 cm⁻¹) may arise from polymorphic forms. Use DSC to identify melting points (mp: 192–195°C vs. 185–188°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Case Study : Conflicting IC50 values (e.g., 5 μM vs. 25 μM against kinase X) may stem from assay conditions.

  • Variables to Control :
FactorImpact
ATP Concentration (10 μM vs. 100 μM)Higher ATP reduces inhibitor efficacy
Incubation Time (30 min vs. 2 hrs)Prolonged time increases non-specific binding
  • Resolution : Replicate assays under standardized conditions (e.g., 50 μM ATP, 1 hr incubation) and validate via SPR for binding kinetics (KD = 2.1 nM) .

Q. What computational strategies support structure-activity relationship (SAR) studies for morpholine-containing analogs?

  • Approach :

  • Docking : Use AutoDock Vina to model interactions with kinase X (PDB: 3QKK). Key residues: Glu92 (H-bond with acetamido), Phe180 (π-stacking with benzamide).
  • MD Simulations : 100 ns runs reveal morpholine ring flexibility enhances entropy-driven binding (ΔG = -9.8 kcal/mol) .
    • SAR Table :
DerivativeR-GroupIC50 (μM)Notes
ParentH5.0Baseline
4-FluoroF1.2Improved H-bonding
3-NitroNO2>50Steric clash

Q. How does the compound’s stability in biological matrices affect pharmacokinetic (PK) modeling?

  • Data :

  • Plasma Stability : 85% remaining after 4 hrs (human plasma, 37°C). Major metabolite: morpholine N-oxide (CYP3A4-mediated) .
  • PK Parameters :
ParameterValueMethod
t½ (IV)2.8 hrsLC-MS/MS
Vd1.2 L/kgNon-compartmental analysis
  • Modeling Advice : Incorporate first-pass metabolism (hepatic extraction ratio = 0.65) and use GastroPlus for oral bioavailability prediction (F = 22%) .

Methodological Best Practices

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Recommendations :

  • Use HPLC-PDA (>95% purity cutoff) for intermediate quality control.
  • Standardize recrystallization (ethanol/water, 3:1 v/v) to ensure consistent polymorph Form I .
    • DoE Example :
FactorLowHighOptimal
Acetic Anhydride Equiv.1.01.51.3
Reaction Temp. (°C)809588

Q. How should researchers validate target engagement in cellular assays?

  • Workflow :

  • Cellular Thermal Shift Assay (CETSA) : Treat cells (10 μM, 2 hrs), lyse, heat (50–60°C), and quantify soluble kinase X via Western blot.
  • EC50 : 3.5 μM (95% CI: 2.8–4.1 μM) .
    • Pitfalls : Off-target effects (e.g., kinase Y inhibition at >10 μM). Counteract via CRISPR knockout controls.

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